

Alfacalcidol-d7: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Alfacalcidol-d7	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Alfacalcidol-d7**, a deuterated analog of the active vitamin D metabolite, Alfacalcidol. This guide covers its commercial availability, core applications in research, detailed experimental protocols for its quantification, and a thorough examination of its mechanism of action through the vitamin D receptor (VDR) signaling pathway.

Commercial Availability and Suppliers of Alfacalcidol-d7

Alfacalcidol-d7 is available from several specialized chemical suppliers that provide stable isotope-labeled compounds for research purposes. This deuterated analog serves as an invaluable tool, primarily as an internal standard in quantitative mass spectrometry-based assays for the precise measurement of Alfacalcidol in biological matrices.[1] Below is a summary of prominent commercial suppliers and the typical product specifications.



Supplier	Product Name	Catalog Number (Example)	Purity	Available Quantities
MedChemExpres s	Alfacalcidol-d7	HY-10003S	>98%	1 mg, 5 mg
Santa Cruz Biotechnology	Alfacalcidol-d7	sc-217849	>98%	1 mg, 5 mg
Biorbyt	Alfacalcidol-d7	orb1710463	>98%	1 mg, 5 mg, 10 mg, 50 mg

Table 1: Commercial Suppliers and Product Specifications for **Alfacalcidol-d7**. Note: Availability and catalog numbers are subject to change. Researchers should consult the respective supplier's website for the most current information.

Chemical and Physical Properties:

Property	Value
Molecular Formula	C27H37D7O2
Molecular Weight	407.68 g/mol [2]
Appearance	White to off-white solid
Storage Conditions	-20°C, protected from light

Table 2: Key Chemical and Physical Properties of Alfacalcidol-d7.

Synthesis of Alfacalcidol and Introduction of Deuterium Labeling

The synthesis of Alfacalcidol is a multi-step process that typically starts from a commercially available steroid precursor. While a specific, detailed protocol for the synthesis of **Alfacalcidol-d7** is not readily available in the public domain, the general synthesis of Alfacalcidol is well-documented and the introduction of deuterium can be achieved through established methods.



A common synthetic route to Alfacalcidol involves the chemical modification of Vitamin D3.[3] This process can include steps such as tosylation, cyclization, oxidation, and subsequent purification by preparative high-performance liquid chromatography (HPLC).[3]

The introduction of the seven deuterium atoms in **Alfacalcidol-d7** is strategically performed on the side chain of the molecule. This is typically achieved by using deuterated reagents during the synthesis of a key intermediate or through hydrogen-deuterium exchange reactions on a suitable precursor.

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (1α ,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[4] Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

The activation of the VDR initiates a cascade of molecular events that ultimately regulate the expression of numerous target genes involved in calcium and phosphate homeostasis, bone metabolism, and cellular differentiation.

The key steps in the VDR signaling pathway are as follows:

- Ligand Binding: Alfacalcidol is hydroxylated in the liver to form calcitriol, which then binds to the VDR in the cytoplasm of target cells.
- Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).
- Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.
- DNA Binding: The complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
- Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs leads to the recruitment of co-activator or co-repressor proteins, which in turn modulate the transcription



of target genes by RNA polymerase II. This results in either increased or decreased synthesis of specific proteins that carry out the physiological effects of vitamin D.



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Figure 1: Vitamin D Receptor (VDR) Signaling Pathway. This diagram illustrates the mechanism of action of Alfacalcidol, starting from its entry into the cell and culminating in the regulation of target gene transcription and subsequent biological effects.

Experimental Protocol: Quantification of Alfacalcidol using Alfacalcidol-d7 by LC-MS/MS

The use of a stable isotope-labeled internal standard, such as **Alfacalcidol-d7**, is the gold standard for the accurate quantification of Alfacalcidol in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a detailed methodology for this application.

Objective: To accurately quantify the concentration of Alfacalcidol in a given sample (e.g., plasma, serum) using **Alfacalcidol-d7** as an internal standard.

Materials:

Alfacalcidol standard



- Alfacalcidol-d7 (internal standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Water, LC-MS grade
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

- Preparation of Standard Solutions:
 - Prepare stock solutions of Alfacalcidol and Alfacalcidol-d7 in methanol at a concentration of 1 mg/mL.
 - Prepare a series of working standard solutions of Alfacalcidol by serial dilution of the stock solution with 50% methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
 - Prepare a working solution of the internal standard (Alfacalcidol-d7) at a fixed concentration (e.g., 10 ng/mL) in 50% methanol.
- Sample Preparation (Solid-Phase Extraction):
 - To 100 μL of the sample (e.g., plasma), add 10 μL of the Alfacalcidol-d7 internal standard working solution.
 - Add 200 μL of 0.1% formic acid in water and vortex.
 - Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the sample onto the conditioned SPE cartridge.



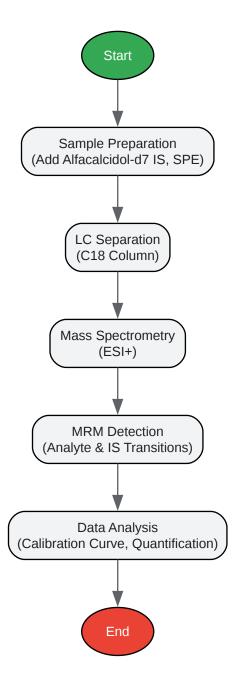
- Wash the cartridge with 1 mL of 10% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- \circ Reconstitute the residue in 100 μL of the mobile phase (e.g., 80:20 ACN:Water with 0.1% FA).
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: A suitable gradient to separate Alfacalcidol from matrix components (e.g., start with 80% B, increase to 95% B over 5 minutes).
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μL
 - Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Alfacalcidol: Q1 (Precursor Ion) -> Q3 (Product Ion) To be determined empirically, e.g., m/z 401.3 -> 383.3
 - Alfacalcidol-d7: Q1 (Precursor Ion) -> Q3 (Product Ion) To be determined empirically, e.g., m/z 408.3 -> 390.3



 Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Alfacalcidol to Alfacalcidol
 d7 against the concentration of the Alfacalcidol standards.
- Determine the concentration of Alfacalcidol in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Figure 2: LC-MS/MS Experimental Workflow. This flowchart outlines the key steps for the quantitative analysis of Alfacalcidol using **Alfacalcidol-d7** as an internal standard.

This comprehensive guide provides researchers with the essential information needed to effectively source and utilize **Alfacalcidol-d7** in their studies. By understanding its commercial availability, synthesis, mechanism of action, and application in robust analytical methods, scientists can confidently incorporate this valuable tool into their research and drug development endeavors.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. CN103073469A Preparation method for alfacalcidol Google Patents [patents.google.com]
- 4. go.drugbank.com [go.drugbank.com]
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